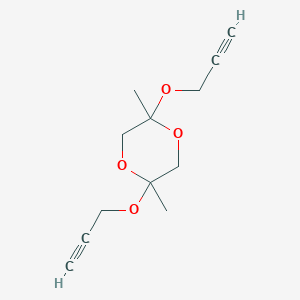![molecular formula C17H19BrO4 B5214535 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5214535.png)
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB is a member of the family of compounds known as aryloxypropanolamines, which have been studied for their therapeutic effects on the cardiovascular system.
Mechanism of Action
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene works by increasing the sensitivity of cardiac myofilaments to calcium, which leads to an increase in contractility. It also acts as a vasodilator by relaxing the smooth muscle cells in blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on cardiac function, including an increase in cardiac output and stroke volume. It also has vasodilatory effects, which can lead to a decrease in blood pressure. This compound has been shown to have minimal negative effects on the heart rate and rhythm.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene in lab experiments is its specificity for the cardiovascular system, which makes it a useful tool for studying the effects of drugs on this system. However, one limitation is that this compound is relatively new and has not been extensively studied, which may limit its applicability in certain experiments.
Future Directions
There are several potential future directions for research on 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is its potential use in the treatment of heart failure and hypertension. Another area of interest is its potential use as a tool for studying the cardiovascular system and the effects of drugs on this system. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
The synthesis of 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-bromophenol with 3-chloropropyl ether, followed by the reaction of the resulting intermediate with 1,3-dimethoxybenzene. The final product is obtained through purification and isolation processes.
Scientific Research Applications
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been studied for its potential therapeutic effects on the cardiovascular system. It has been shown to have positive inotropic and vasodilatory effects, which make it a potential candidate for the treatment of heart failure and hypertension.
properties
IUPAC Name |
2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCRXAZDPHJRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)

![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)


![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)
